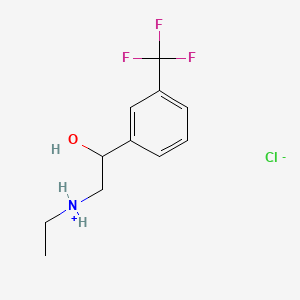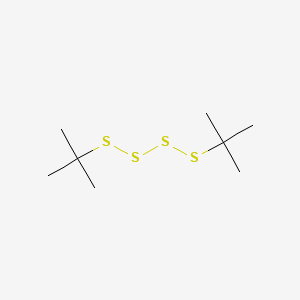
Di-tert-butyl tetrasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl tetrasulphide is an organic sulfur compound with the molecular formula C8H18S4. It is known for its unique structure, consisting of four sulfur atoms bonded in a chain, flanked by two tert-butyl groups. This compound is often used in various chemical reactions and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-tert-butyl tetrasulphide can be synthesized through the reaction of tert-butyl thiol with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulphide bond. Another method involves the electrochemical oxidation of di-tert-butyl disulfide, which yields this compound as a product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-butyl tetrasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form disulfides and thiols.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted sulfur compounds.
Applications De Recherche Scientifique
Di-tert-butyl tetrasulphide has several applications in scientific research:
Biology: It has been studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress and related diseases.
Mécanisme D'action
The mechanism of action of di-tert-butyl tetrasulphide involves its ability to undergo homolytic substitution reactions, which result in the formation of perthiyl radicals. These radicals are highly reactive and can interact with various molecular targets, including peroxyl radicals. This reactivity underlies its antioxidant properties and its ability to stabilize hydrocarbon-based products .
Comparaison Avec Des Composés Similaires
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-iso-propyl tetrasulfide
Comparison: Di-tert-butyl tetrasulphide is unique due to its higher sulfur content compared to disulfides and trisulfides. This higher sulfur content contributes to its enhanced reactivity and antioxidant properties. Additionally, the presence of tert-butyl groups provides steric hindrance, which can influence its reactivity and stability .
Propriétés
Numéro CAS |
5943-35-1 |
|---|---|
Formule moléculaire |
C8H18S4 |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
2-(tert-butyltetrasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S4/c1-7(2,3)9-11-12-10-8(4,5)6/h1-6H3 |
Clé InChI |
NHHSUCWHDQEHTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSSSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


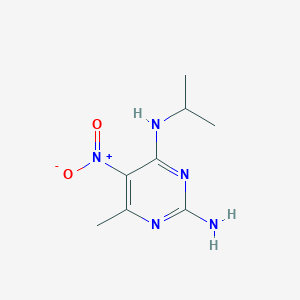
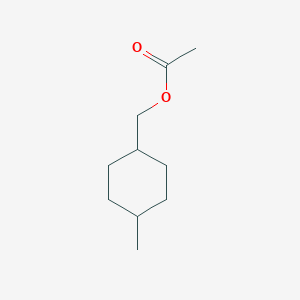
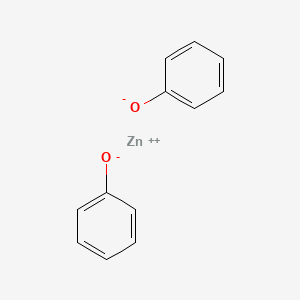
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

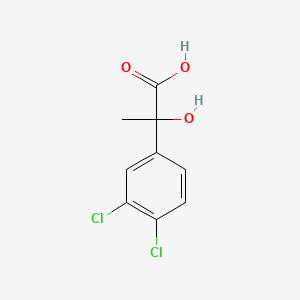




![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
